Josamycin propionate

描述

若沙霉素丙酸酯是若沙霉素的衍生物,若沙霉素是一种大环内酯类抗生素,由链霉菌属细菌链霉菌(Streptomyces narbonensis)产生。 若沙霉素丙酸酯以其对多种病原体的抗菌活性而闻名,包括革兰氏阳性菌、肺炎支原体、淋病奈瑟菌、脑膜炎奈瑟菌和百日咳博德氏菌 . 它常用于治疗各种细菌感染,特别是在儿科医学中,因为它具有良好的药代动力学特性和减少的胃肠道副作用 .

准备方法

合成路线和反应条件: 若沙霉素的生物合成涉及通过五单位乙酸、一单位丙酸、一单位丁酸和一单位乙醇酸通过聚酮途径缩合形成内酯环 . 若沙霉素丙酸酯是通过在特定反应条件下用丙酸酯化若沙霉素合成,以增强其稳定性和生物利用度 .

工业生产方法: 若沙霉素丙酸酯的工业生产涉及链霉菌(Streptomyces narbonensis)的发酵,然后进行提取和纯化过程。发酵液经溶剂提取,粗产品采用色谱技术纯化,得到高纯度若沙霉素。 最后一步是用丙酸酯化,生成若沙霉素丙酸酯 .

化学反应分析

反应类型: 若沙霉素丙酸酯会经历各种化学反应,包括:

氧化: 若沙霉素丙酸酯可以被氧化,形成羟基化衍生物。

还原: 还原反应可以将若沙霉素丙酸酯转化为相应的醇衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在温和条件下使用胺类和硫醇类等亲核试剂.

主要产物: 这些反应产生的主要产物包括若沙霉素丙酸酯的羟基化、还原和取代衍生物,这些衍生物可能表现出不同的药理特性 .

4. 科研应用

若沙霉素丙酸酯具有广泛的科研应用:

化学: 它被用作大环内酯类抗生素及其化学修饰研究的模型化合物。

生物学: 若沙霉素丙酸酯用于研究细菌蛋白质合成和抗生素耐药机制。

5. 作用机理

若沙霉素丙酸酯的作用机制涉及抑制细菌蛋白质生物合成。 它可逆地结合到细菌核糖体的 50S 亚基,阻止肽基-tRNA 的易位,从而抑制蛋白质合成 . 这种作用主要为抑菌作用,但高浓度时可为杀菌作用。 若沙霉素丙酸酯倾向于在白细胞内蓄积,白细胞将其转运至感染部位 .

类似化合物:

红霉素: 另一种具有类似作用机制但药代动力学特性不同的大环内酯类抗生素。

克拉霉素: 红霉素的衍生物,具有改善的酸稳定性和更好的组织穿透性。

独特性: 若沙霉素丙酸酯的独特之处在于其良好的药代动力学特性、减少的胃肠道副作用以及适用于儿科使用。 与红霉素不同,它不抑制细胞色素 P450 酶,降低了药物相互作用的风险 .

科学研究应用

Josamycin propionate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical modifications.

Biology: this compound is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

作用机制

The mechanism of action of josamycin propionate involves the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at high concentrations. This compound tends to accumulate within leukocytes, which transport it to the site of infection .

相似化合物的比较

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to josamycin.

Uniqueness: Josamycin propionate is unique due to its favorable pharmacokinetic profile, reduced gastrointestinal side effects, and suitability for pediatric use. Unlike erythromycin, it does not inhibit cytochrome P450 enzymes, reducing the risk of drug interactions .

生物活性

Josamycin propionate is a semi-synthetic macrolide antibiotic derived from the natural product josamycin, which is produced by the actinomycete Streptomyces narbonensis var. josamyceticus. This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria, as well as intracellular pathogens. This article explores the biological activity of this compound, including its pharmacokinetics, clinical efficacy, and safety profile.

Pharmacological Profile

Mechanism of Action:

this compound functions primarily through the inhibition of protein synthesis. It binds reversibly to the 50S ribosomal subunit of bacterial ribosomes, thereby obstructing peptide chain elongation. This mechanism is similar to that of other macrolides, such as erythromycin, but josamycin demonstrates a lower incidence of resistance development among bacteria .

Spectrum of Activity:

this compound is effective against various pathogens, including:

- Gram-positive bacteria: Staphylococcus spp., Streptococcus spp., Corynebacterium diphtheriae.

- Gram-negative bacteria: Neisseria gonorrhoeae, Haemophilus influenzae.

- Intracellular pathogens: Chlamydia spp., Mycoplasma spp..

- Anaerobes: Certain strains are also susceptible to josamycin .

Pharmacokinetics

This compound undergoes metabolic transformation in the liver to yield active metabolites. The pharmacokinetic profile reveals significant variability in serum levels among individuals, with peak plasma concentrations achieved approximately 1.5 hours post-administration. The drug is primarily excreted via bile, with less than 20% eliminated in urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.02 µg/mL |

| Time to Peak Concentration | 1.5 hours |

| Half-Life | 6-8 hours |

| Bioavailability | High (variable) |

Clinical Efficacy

A multicenter clinical trial involving 1,908 pediatric patients demonstrated a success rate of 97.1% for treating respiratory infections with this compound. The mean dosage was approximately 53.5 mg/kg over an average treatment duration of 7.31 days . The drug was well tolerated, with only a small percentage (5.14%) experiencing side effects, most of which were mild and not conclusively linked to the medication .

Case Study: Pediatric Use

In a study conducted across multiple centers, this compound was administered to children with respiratory infections. The results indicated high efficacy and safety, reinforcing its role as a preferred antibiotic in pediatric practice.

Safety Profile

The safety profile of this compound is generally favorable. In clinical studies, adverse effects were minimal and primarily gastrointestinal in nature. Notably, the incidence of serious adverse events was low compared to other antibiotics in its class .

属性

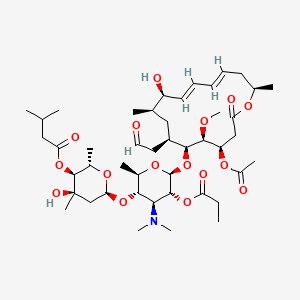

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWASFCRCRXRKF-VGOAISAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31674-19-8 | |

| Record name | Josamycin propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JOSAMYCIN 2A-PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。